Nerolidol

Description

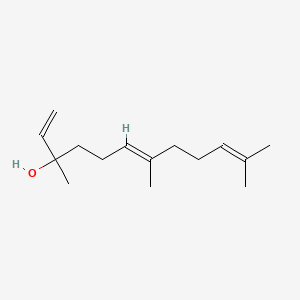

Structure

3D Structure

Properties

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Nerolidol: A Technical Guide for Researchers in Medicinal Plant Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol, is a significant secondary metabolite in numerous medicinal plants, contributing to their aromatic profile and demonstrating a range of pharmacological activities. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from its fundamental precursors to the enzymatic conversion and its regulation. Detailed experimental protocols for the analysis of this pathway are provided, along with a compilation of quantitative data to facilitate comparative studies. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

The Core Biosynthetic Pathway of this compound

This compound, a C15 isoprenoid, is synthesized through the intricate network of terpenoid biosynthesis pathways present in plants. The immediate precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP). The biosynthesis of FPP itself originates from two independent pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

-

The Mevalonate (MVA) Pathway (Cytosol): This pathway is the primary source of FPP for sesquiterpene synthesis. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR). Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

-

The Methylerythritol 4-Phosphate (MEP) Pathway (Plastids): This pathway primarily supplies precursors for monoterpenes, diterpenes, and carotenoids. It starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. While the MEP pathway is spatially separated from the cytosolic MVA pathway, there is evidence of crosstalk and exchange of intermediates between the two.

From Precursors to this compound:

FPP is synthesized by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). The final and committing step in this compound biosynthesis is the conversion of FPP to this compound. This reaction is catalyzed by the enzyme This compound synthase (NES) , a member of the terpene synthase (TPS) family of enzymes.[1][2][3] Some this compound synthases are bifunctional and can also utilize geranyl diphosphate (GPP), the precursor for monoterpenes, to produce linalool.[4][5]

The subcellular localization of these enzymes plays a crucial role in determining the final product. For instance, in snapdragon (Antirrhinum majus), a cytosolic this compound/linalool synthase (AmNES/LIS-1) is responsible for this compound biosynthesis from the cytosolic FPP pool.[1][4] In contrast, a plastid-localized isoform (AmNES/LIS-2) synthesizes linalool from the plastidial GPP pool.[1][4]

Regulation of this compound Biosynthesis

The production of this compound in medicinal plants is a tightly regulated process, often induced in response to external stimuli such as herbivory and pathogen attack.[1] Phytohormones, particularly jasmonates, play a central role in this signaling cascade.

Jasmonate Signaling Pathway:

Mechanical wounding or herbivore feeding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs) that they were repressing. These activated TFs then bind to the promoters of this compound synthase (NES) and other pathway genes, upregulating their expression and leading to increased this compound production.[6]

Several families of transcription factors are implicated in the regulation of terpenoid biosynthesis, including:

-

MYC: MYC2 is a key transcription factor in the JA signaling pathway that directly activates the expression of some terpene synthase genes.[7][8]

-

WRKY: WRKY TFs are known to be involved in plant defense responses and can regulate the expression of genes in secondary metabolite pathways.[5][9][10]

-

AP2/ERF: The APETALA2/Ethylene Response Factor family of TFs also plays a role in regulating terpenoid biosynthesis, often in conjunction with JA signaling.

-

bHLH: Basic helix-loop-helix transcription factors are another important family involved in the regulation of various metabolic pathways, including terpenoid synthesis.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound biosynthesis in various medicinal plants, providing a valuable resource for comparative analysis.

Table 1: Enzyme Kinetics of this compound Synthases

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pmol·mg-1·h-1) | Reference |

| AcNES1 | Actinidia chinensis (Kiwifruit) | FPP | 4.6 ± 0.5 | 11.2 ± 0.3 | [11] |

| PamTps1 | Plectranthus amboinicus | FPP | 40.47 ± 3.83 | 14.85 ± 2.80 (µmol mg-1) | [12] |

Table 2: this compound Content in Essential Oils of Various Medicinal Plants

| Plant Species | Plant Part | This compound Content (%) | Extraction Method | Reference |

| Piper claussenianum | Leaves | 81.4 (trans-nerolidol) | Hydrodistillation | [2] |

| Zanthoxylum hyemale | Leaves | 51.0 (E-nerolidol) | Hydrodistillation | [2] |

| Zornia brasiliensis | Leaves | 48.0 (trans-nerolidol) | Hydrodistillation | [2] |

| Swinglea glutinosa | Leaves | 28.4 | Hydrodistillation | [2] |

| Baccharis dracunculifolia | Leaves | 136.53 mg/100g (March) | Not specified | [2] |

| Populus balsamifera | Buds | 64.0 (E-nerolidol) | Hydrodistillation | [13] |

| Propolis | - | 14.4 (E-nerolidol) | Hydrodistillation | [13] |

| Valeriana microphylla | Not specified | 0.56 ± 0.25 (E-Nerolidol) | Not specified | [14] |

| Teucrium polium | Not specified | 27.11 (E-nerolidol) | Hydrodistillation | [15] |

| Myrcia floribunda | Not specified | 20.03 (E-nerolidol) | Not specified | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

This compound Synthase Activity Assay

This protocol describes the in vitro characterization of this compound synthase activity from a recombinant protein expressed in E. coli.

Materials:

-

Purified recombinant this compound synthase protein

-

Farnesyl diphosphate (FPP) substrate

-

Assay buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM DTT

-

Hexane (GC grade)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a 2 mL glass vial, combine 50 µg of purified recombinant NES protein, 10 µM FPP, and assay buffer to a final volume of 500 µL.

-

Incubation: Overlay the reaction mixture with 500 µL of hexane to capture volatile products. Incubate the vial at 30°C for 2 hours with gentle shaking.

-

Extraction: After incubation, vortex the vial vigorously for 30 seconds to ensure complete extraction of this compound into the hexane layer. Centrifuge briefly to separate the phases.

-

GC-MS Analysis: Carefully transfer the upper hexane layer to a new GC vial. Analyze 1 µL of the hexane extract using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve.

Quantification of this compound in Plant Tissues by GC-MS

This protocol outlines the extraction and quantification of this compound from medicinal plant tissues.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane or dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound standard

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer approximately 1 g of the powdered tissue to a glass tube. Add 5 mL of hexane and vortex vigorously for 1 minute.

-

Sonication and Centrifugation: Sonicate the mixture for 15 minutes in a water bath. Centrifuge at 3000 x g for 10 minutes to pellet the plant debris.

-

Drying and Concentration: Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen gas.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS. A typical temperature program for the GC oven is: initial temperature of 60°C for 2 minutes, ramp to 240°C at a rate of 5°C/minute, and hold at 240°C for 5 minutes.

-

Quantification: Create a standard curve using a series of known concentrations of a this compound standard. Quantify the this compound content in the plant extract by comparing its peak area to the standard curve.

Gene Expression Analysis of this compound Synthase by qPCR

This protocol describes the quantification of this compound synthase (NES) gene expression levels in plant tissues using quantitative real-time PCR (qPCR).

References

- 1. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of important natural products biosynthesis by WRKY transcription factors in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Genome-wide identification and expression analysis of the WRKY transcription factors related to sesquiterpenes biosynthesis in Atractylodes lancea [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chemical Constituents, Enantiomer Content, Antioxidant and Anticholinesterase Activities of Valeriana microphylla Kunth Essential Oil [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Cis- and Trans-Nerolidol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of cis- and trans-nerolidol, two isomeric sesquiterpenoid alcohols with significant potential in various therapeutic and commercial applications. The guide details established extraction methodologies, presents quantitative data on nerolidol yields from diverse botanical origins, and offers detailed experimental protocols for key extraction techniques.

Natural Sources of this compound

This compound is a naturally occurring terpene found in the essential oils of numerous plants. It exists as two geometric isomers: cis-nerolidol and trans-nerolidol. The distribution and concentration of these isomers vary significantly between plant species and even between different parts of the same plant. Commercially important sources include ginger, lavender, jasmine, lemongrass, tea tree, and various strains of Cannabis sativa.

Table 1: Quantitative Analysis of this compound in Various Plant Essential Oils

| Plant Species | Plant Part | Isomer | Concentration (% of Essential Oil) |

| Zingiber officinale (Ginger) | Fresh Rhizome | This compound (isomer not specified) | 14.32%[1] |

| Cymbopogon citratus (Lemongrass) | Leaves | This compound (isomer not specified) | Present, but not a major component |

| Melaleuca alternifolia (Tea Tree) | Leaves | This compound (isomer not specified) | Present, but typically a minor component |

| Jasminum officinale (Jasmine) | Flowers | This compound (isomer not specified) | Present, contributes to the floral scent |

| Lavandula angustifolia (Lavender) | Flowers | This compound (isomer not specified) | Present, but typically in low concentrations |

| Cannabis sativa | Fresh Flower | (+)-(E)-Nerolidol | 95.02% - 99.44% enantiomeric excess[2] |

| Piper claussenianum | Leaves | trans-Nerolidol | 81.4% |

| Baccharis dracunculifolia | Leaves | E-Nerolidol | 16.8% - 51.0% |

| Melaleuca leucadendron | Leaves | E-Nerolidol | 85.7% |

| Populus balsamifera (buds) | Propolis | E-Nerolidol | 64.0% |

Extraction Methodologies

The extraction of this compound from plant matrices is primarily achieved through the isolation of its essential oil. The choice of extraction method depends on factors such as the stability of the compound, the desired purity of the extract, and economic considerations. The most common techniques are hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. The heat and steam cause the plant's cell walls to rupture, releasing the volatile essential oils, which are then carried away with the steam, condensed, and collected.

Experimental Protocol: Hydrodistillation of Ginger Essential Oil

This protocol is adapted from a study on the hydrodistillation of ginger oil.[3]

Materials and Equipment:

-

Fresh ginger rhizomes (400 g)

-

Distilled water (7 L)

-

Clevenger-type apparatus

-

Heating mantle

-

Grinder

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Wash the fresh ginger rhizomes thoroughly and grind them to a coarse powder.

-

Apparatus Setup: Place the ground ginger (400 g) into a round-bottom flask. Add distilled water (7 L) to the flask.

-

Distillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle to boil the water. The operating temperature is maintained at 100°C and atmospheric pressure.

-

Extraction: Continue the distillation for 4 hours. The steam and volatilized essential oil will rise, be condensed in the condenser, and collected in the graduated tube of the Clevenger apparatus.

-

Collection and Drying: After 4 hours, turn off the heat and allow the apparatus to cool. Collect the essential oil from the graduated tube using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Solvent Extraction

Solvent extraction is employed for delicate plant materials, like jasmine flowers, where the high temperatures of distillation could degrade the aromatic compounds.[4][5] This method uses a volatile solvent to dissolve the essential oil from the plant material.

Experimental Protocol: Solvent Extraction of Jasmine Absolute

This protocol is a generalized procedure based on common practices for jasmine extraction.[5][6]

Materials and Equipment:

-

Fresh jasmine flowers

-

Hexane (solvent)

-

Ethanol

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Beakers and flasks

Procedure:

-

Extraction with Hexane: Place the fresh jasmine flowers in a vessel and cover them with hexane. Allow the flowers to macerate for a period to allow the essential oils and waxes to dissolve into the solvent.

-

Filtration and Concentration: Filter the mixture to remove the solid plant material. The resulting liquid, a solution of essential oil and waxes in hexane, is known as the "concrete." Concentrate the concrete by removing the hexane using a rotary evaporator under reduced pressure.

-

Ethanol Washing: Dissolve the concrete in warm ethanol. The essential oil components will dissolve in the ethanol, while the less soluble waxes will precipitate upon cooling.

-

Chilling and Filtration: Chill the ethanol solution to a low temperature (e.g., -25°C) to fully precipitate the waxes.[5] Filter the cold solution to remove the waxes.

-

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator under vacuum. The remaining highly concentrated, pure aromatic oil is known as jasmine absolute.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and "green" technology that utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[7] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds.

Experimental Protocol: Supercritical CO2 Extraction of Lavender Essential Oil

This protocol is based on a study optimizing SFE parameters for lavender.[8][9]

Materials and Equipment:

-

Dried and milled lavender flowers

-

Supercritical fluid extractor

-

Supercritical grade CO2

-

Ethanol (as a co-solvent)

Procedure:

-

Sample Preparation: Dry the lavender flowers and mill them to a consistent particle size.

-

Extractor Loading: Load the milled lavender into the extraction vessel of the SFE system.

-

Extraction Parameters:

-

Pressure: Set the extraction pressure (e.g., 10-30 MPa). Higher pressures generally increase the extraction yield.

-

Temperature: Set the extraction temperature (e.g., 40-50°C). Temperature can affect both yield and the composition of the extract.

-

CO2 Flow Rate: Set the flow rate of the supercritical CO2 (e.g., 4-8 ml/min).

-

Co-solvent: Introduce a co-solvent like ethanol (e.g., 1-3% v/v) to enhance the extraction of more polar compounds.

-

-

Extraction: Start the flow of supercritical CO2 (and co-solvent, if used) through the extraction vessel. The supercritical fluid will dissolve the essential oils from the lavender.

-

Separation and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted oil to precipitate out for collection.

-

Analysis: Analyze the collected essential oil for its chemical composition, including the content of cis- and trans-nerolidol, using techniques like GC-MS.

Experimental Workflows and Logical Relationships

The general process for extracting and isolating this compound from a natural source can be visualized as a series of sequential steps. The following diagram illustrates a typical workflow.

This workflow provides a foundational understanding of the process. The specific parameters and sub-steps within each stage will vary depending on the chosen extraction method and the plant material being processed, as detailed in the experimental protocols.

Conclusion

This technical guide has outlined the primary natural sources of cis- and trans-nerolidol and provided a detailed examination of the principal extraction methodologies. The quantitative data presented in the tables offer a valuable resource for comparing the this compound content across different plant species. The detailed experimental protocols serve as a practical starting point for researchers and drug development professionals seeking to isolate these promising bioactive compounds. The selection of an appropriate extraction method will ultimately depend on the specific research or commercial objectives, balancing factors such as yield, purity, cost, and environmental impact. Further research into optimizing these extraction processes for specific this compound isomers will be crucial for advancing their application in the pharmaceutical and other industries.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. eprints.utm.my [eprints.utm.my]

- 4. [PDF] Extraction of essential oils from jasmine flower using solvent extraction method | Semantic Scholar [semanticscholar.org]

- 5. Jasmine Oil Absolute [essentialoil.in]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the Supercritical Extraction Parameters on Lavender Essential Oil Yield and Composition | Chemical Engineering Transactions [cetjournal.it]

- 9. cetjournal.it [cetjournal.it]

The Multifaceted Pharmacological and Biological Activities of Nerolidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant attention within the scientific community for its diverse range of pharmacological and biological activities.[1][2][3] This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its quantitative bioactivities, the experimental protocols used to elucidate these properties, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Pharmacological and Biological Activities

This compound exhibits a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[3][4][5] The following sections detail these activities, supported by quantitative data from various in vitro and in vivo studies.

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its anticancer activity is often attributed to the induction of oxidative stress, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 30 µM | [5] |

| A549 | Non-Small Cell Lung Cancer | 20 µM | [7] |

| HCT-116 | Colon Carcinoma | 25 µM | |

| Hep 2 | Laryngeal Carcinoma | 30 µg/mL | |

| MCF-7 | Breast Cancer | Not specified | [6] |

| C6 | Glioma | 4.33 ± 1.04 µM | [8] |

| U-251 | Glioblastoma | Not specified |

In Vivo Anticancer Efficacy: In a study on 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis in rats, oral administration of this compound at doses of 100, 200, and 400 mg/kg body weight showed a dose-dependent chemopreventive effect. The 400 mg/kg dose was most effective in inhibiting tumor incidence and restoring biochemical markers.

Anti-inflammatory and Antinociceptive Activities

This compound has been shown to possess significant anti-inflammatory and antinociceptive properties in various animal models.[9] These effects are mediated, in part, through the inhibition of pro-inflammatory cytokines and modulation of the GABAergic system.[9]

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound

| Model | Species | Doses Tested (p.o.) | Effect | Reference(s) |

| Acetic acid-induced writhing | Mouse | 200, 300, 400 mg/kg | Reduced abdominal contractions | [9] |

| Formalin test (Phase 1 & 2) | Mouse | 300, 400 mg/kg | Inhibited licking time | [9] |

| Carrageenan-induced paw edema | Mouse | Not specified | Reduced paw edema | [9] |

| Carrageenan-induced peritonitis | Mouse | Not specified | Decreased polymorphonuclear cell influx and TNF-α levels | [9] |

| DSS-induced colitis | Mouse | 50, 100, 150 mg/kg | Reduced Disease Activity Index and inflammation | [10] |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[11][12]

Table 3: In Vitro Antimicrobial Activity of this compound

| Microorganism | Type | MIC Value | Reference(s) |

| Staphylococcus aureus | Bacterium | 1 mg/mL | [11] |

| Streptococcus mutans | Bacterium | 4 mg/mL | [11] |

| Pseudomonas aeruginosa | Bacterium | 0.5 mg/mL | [11] |

| Klebsiella pneumoniae | Bacterium | 0.5 mg/mL | [11] |

| Multi-drug resistant P. aeruginosa | Bacterium | 0.5 mg/mL | [11] |

| Methicillin-susceptible S. aureus | Bacterium | 2 mg/mL | [11] |

| Methicillin-resistant S. aureus (MRSA) | Bacterium | 2 mg/mL | [11] |

| Candida strains | Fungus | Weak activity | [13] |

| Trichophyton mentagrophytes | Fungus | 0.4 mg/mL (inhibited hyphal growth) | [3] |

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[14][15]

Table 4: In Vitro and In Vivo Antioxidant Activity of this compound

| Assay/Model | System | Doses/Concentrations | Effect | Reference(s) |

| DPPH radical scavenging | In vitro | Not specified | IC50 values reported | [16][17] |

| ABTS radical scavenging | In vitro | Not specified | IC50 values reported | [16][18][19] |

| Rotenone-induced neurodegeneration | In vivo (Rat) | 50 mg/kg (i.p.) | Increased SOD, CAT, GSH; Decreased MDA | |

| Thioacetamide-induced oxidative damage | In vivo (Mouse) | 75 mg/kg (i.p.) | Increased SOD and CAT activity | [15] |

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, mitigating oxidative stress and neuroinflammation in models of neurodegenerative diseases.[20] In a rat model of rotenone-induced neurodegeneration, intraperitoneal administration of this compound at 50 mg/kg daily for four weeks prevented the loss of dopaminergic neurons and attenuated glial cell activation. In a study on cyclophosphamide-induced neurotoxicity, this compound (200 and 400 mg/kg, p.o.) showed a protective effect against neuroinflammation and cognitive impairment.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging activity against this compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

Objective: To quantify this compound-induced apoptosis and distinguish it from necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time period.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema. The increase in paw volume is a measure of inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the experimental conditions for at least one week.

-

Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-p65, p65, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Nrf2/MAPK Signaling Pathway in Oxidative Stress and Inflammation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[14] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2.[14][20] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[14]

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation. Studies have shown that this compound can inhibit the phosphorylation of key MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, thereby suppressing downstream inflammatory responses.[21][22]

Caption: this compound's modulation of the Nrf2 and MAPK signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα and subsequently suppressing the nuclear translocation of the p65 subunit.[21][23][24]

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression. This compound has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[5][7] The exact mechanism may involve the modulation of upstream regulators like PTEN or direct effects on PI3K or Akt.[25][26]

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Workflow for this compound Bioactivity Screening

The following diagram illustrates a typical workflow for the investigation of the pharmacological and biological activities of this compound.

Caption: A generalized experimental workflow for this compound research.

Conclusion

This compound is a promising natural compound with a wide array of pharmacological and biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, oxidative stress, and microbial infections highlights its potential for the development of novel therapeutic agents. The modulation of key signaling pathways such as Nrf2/MAPK, NF-κB, and PI3K/Akt appears to be central to its mechanism of action. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health and disease. This technical guide provides a solid foundation of the existing knowledge to facilitate future investigations into this versatile sesquiterpene alcohol.

References

- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of this compound on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer efficacy of this compound, cyclophosphamide, and their combination against breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Mitigates Colonic Inflammation: An Experimental Study Using both In Vivo and In Vitro Models [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. This compound ameliorates cyclophosphamide-induced oxidative stress, neuroinflammation and cognitive dysfunction: Plausible role of Nrf2 and NF- κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Kirenol ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Olfactory Role of Nerolidol in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a key mediator in the complex chemical communication between plants and insects. Emitted from various plant tissues, this volatile organic compound (VOC) plays a multifaceted role, acting as a defense signal for the plant and a behavioral modulator for insects. This technical guide provides an in-depth analysis of the olfactory functions of this compound in plant-insect interactions, detailing the underlying signaling pathways, experimental methodologies to study these interactions, and a compilation of quantitative data.

This compound as a Plant Defense Signal

Plants employ a sophisticated chemical arsenal to defend against herbivores and pathogens. This compound has been identified as a potent volatile signal that can induce defense responses in plants, even in undamaged tissues and neighboring plants.[1][2][3] This signaling leads to the accumulation of defense-related compounds, enhancing the plant's resistance to a broad spectrum of attackers.

Signaling Pathway in Plants

Exposure to (E)-nerolidol triggers a cascade of early signaling events in plants, particularly in species like the tea plant (Camellia sinensis).[1][2][3] This signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) and WRKY transcription factors.[1][2][4] Subsequently, a burst of hydrogen peroxide (H₂O₂) is observed, coupled with the induction of jasmonic acid (JA) and abscisic acid (ABA) signaling pathways.[1][2][3] These events culminate in the production of defense-related chemicals that possess anti-herbivore and anti-pathogen properties.[1][2]

This compound's Influence on Insect Behavior and Physiology

This compound acts as a semiochemical, a chemical cue that conveys information between organisms, significantly influencing insect behavior.[5][6][7] Its effects are diverse and can range from deterrence and antifeedant activity to direct toxicity and disruption of developmental processes.

Behavioral Responses

Studies have shown that this compound can act as a deterrent to certain insect species. For instance, in the peach potato aphid (Myzus persicae), (Z)-nerolidol has been observed to have pre-ingestive, ingestive, and post-ingestive deterrent activities.[8][9] While not acting as a direct repellent, it delays and reduces the occurrence of the phloem feeding phase.[8][9] Freely moving aphids also tend to avoid leaves treated with this compound.[8][9]

Physiological and Developmental Effects

Beyond behavioral modification, this compound can have profound physiological effects on insects. Research on the beet armyworm (Spodoptera exigua) has demonstrated that higher doses of this compound can significantly impair normal growth, development, and reproduction.[10][11] It has been shown to interfere with the juvenile hormone (JH) signaling pathway by altering the expression of juvenile hormone esterase (JHE)-family genes, which are involved in JH degradation.[10][12] This disruption of JH homeostasis can lead to developmental abnormalities and increased mortality.[10][11] In the Egyptian cotton leafworm (Spodoptera littoralis), this compound has been shown to exhibit insecticidal activity, reduce larval weight gain, and prolong larval and pupal durations.[13]

Quantitative Data on this compound in Plant-Insect Interactions

The following tables summarize quantitative data on this compound concentration in various plants and its effects on insect behavior and physiology.

Table 1: Concentration of this compound in Various Plant Species

| Plant Species | Plant Part | This compound Isomer(s) | Concentration/Percentage | Extraction Method |

| Piper claussenianum | Leaves | trans-nerolidol | 81.4% | Hydrodistillation |

| Zanthoxylum hyemale | Leaves | Not specified | 51.0% | Not specified |

| Zornia brasiliensis | Leaves | Not specified | 48.0% | Not specified |

| Swinglea glutinosa | Leaves | Not specified | 28.4% | Not specified |

| Baccharis dracunculifolia | Leaves | trans-nerolidol | 136.53 mg/100g (in March) | Not specified |

| Populus balsamifera | Buds | E-nerolidol | 64.0% | Not specified |

| Data compiled from[1][11][14][15] |

Table 2: Effects of this compound on Insect Behavior and Physiology

| Insect Species | This compound Concentration/Dose | Observed Effect | Quantitative Measurement |

| Myzus persicae | Not specified | Reduced phloem feeding | Phloem phase was 34% of that on control leaves.[1] |

| Myzus persicae | Not specified | Delayed onset of phloem feeding | Frequency of phloem phases was 1.4 times lower than on control.[1] |

| Spodoptera exigua | 4.0 mg/mL | Increased larval mortality | 6.53 times higher than control.[10][11] |

| Spodoptera exigua | 4.0 mg/mL | Reduced female fecundity | Reduced by 2.18 times compared to control.[10][11] |

| Spodoptera exigua | 4.0 mg/mL | Prolonged larval phase | 1.17 times longer than control.[11] |

| Spodoptera littoralis | LC₅₀ = 42.24 ppm (last instar larvae) | Larval toxicity | 50% mortality at the specified concentration.[13] |

| Spodoptera littoralis | 400 ppm | Reduced larval weight gain | 48.19±2.11 mg (treated) vs. higher in control.[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in plant-insect interactions.

Volatile Collection and Analysis from Plants

Protocol:

-

Plant Material: Select healthy, undamaged plant material for volatile collection.

-

Headspace Collection: Enclose the plant material in a glass chamber. Use a dynamic headspace sampling system to pull air from the chamber through a trap containing an adsorbent material (e.g., Porapak Q) for a defined period. A purified and humidified airflow is pushed into the chamber to maintain a constant flow rate.

-

Elution: After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane).

-

GC-MS Analysis: Inject the eluate into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a non-polar column (e.g., HP-5) for separation.

-

Identification and Quantification: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard added to the sample.

Electrical Penetration Graph (EPG) for Aphid Feeding Behavior

Protocol:

-

Aphid Preparation: Attach a thin gold wire (10-20 µm diameter) to the dorsum of an aphid using conductive silver paint.

-

Circuit Connection: Connect the other end of the gold wire to an EPG amplifier. Insert a second electrode into the soil of the potted plant.

-

Recording: Place the wired aphid on a leaf of the plant treated with this compound or a control solution. The EPG system records the voltage fluctuations as the aphid's stylet penetrates the plant tissues.

-

Waveform Analysis: Analyze the resulting EPG waveforms to identify and quantify different feeding behaviors, such as probing, salivation into the phloem (E1 waveform), and ingestion of phloem sap (E2 waveform).[14]

Measurement of H₂O₂ Burst in Plant Tissues

Protocol (Luminol-based Assay): [2][3][12]

-

Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) from plants previously treated with this compound or a control. Float the discs in sterile water overnight to reduce wounding effects.

-

Assay Solution: Prepare an assay solution containing luminol and horseradish peroxidase (HRP) in a suitable buffer.

-

Measurement: Place each leaf disc in a well of a 96-well plate containing the assay solution. Measure the chemiluminescence produced over time using a luminometer. The intensity of the luminescence is proportional to the amount of H₂O₂ produced.

Western Blot Analysis of MAPK Activation

-

Protein Extraction: Harvest plant tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total proteins using an appropriate extraction buffer.

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK). After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and visualize it using an imaging system. The intensity of the bands corresponds to the level of MAPK activation.

Insect Life Table Analysis

Protocol:

-

Experimental Setup: Rear cohorts of insects on an artificial diet or host plants treated with different concentrations of this compound and a control.

-

Data Collection: Monitor the cohorts daily and record survival, development time of each life stage (egg, larva, pupa, adult), and female fecundity (number of eggs laid).

-

Life Table Construction: Construct age-stage, two-sex life tables to calculate population parameters such as the intrinsic rate of increase (r), the finite rate of increase (λ), the net reproductive rate (R₀), and the mean generation time (T).

Conclusion

This compound is a pivotal semiochemical in the intricate web of plant-insect interactions. Its role as an inducer of plant defenses and a modulator of insect behavior highlights its ecological significance. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals aiming to further elucidate the mechanisms of chemical ecology and explore the potential of this compound and other natural compounds in the development of novel pest management strategies and pharmaceuticals. A deeper understanding of these interactions will pave the way for more sustainable and environmentally friendly approaches in agriculture and medicine.

References

- 1. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 5. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 10. Neutrophil Immunomodulatory Activity of this compound, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis [mdpi.com]

- 11. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]

Nerolidol: A Key Herbivore-Induced Volatile in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, in their constant battle against herbivores, have evolved a sophisticated chemical arsenal. Among the most fascinating of these defenses is the emission of herbivore-induced plant volatiles (HIPVs). These airborne chemical signals serve a dual purpose: they can directly deter herbivores and, perhaps more importantly, they act as a call to arms, attracting the natural enemies of the herbivores, a phenomenon known as "indirect defense." A key player in this chemical communication is nerolidol, a naturally occurring sesquiterpene alcohol. This technical guide provides a comprehensive overview of this compound's role as an HIPV, detailing its biosynthesis, the signaling pathways that trigger its production, and the experimental methodologies used to study it.

This compound exists in two geometric isomers, cis- and trans-nerolidol, and is a common constituent of the volatile blends emitted by numerous plant species upon herbivore attack. Its significance extends beyond direct defense; it is a crucial precursor to the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), another prominent HIPV that is highly effective in attracting predatory and parasitic arthropods.[1] Understanding the induction and regulation of this compound is therefore central to comprehending the complex tritrophic interactions that shape our ecosystems.

Quantitative Data on this compound Induction

The production of this compound in response to herbivory is a dynamic process, with emission rates and gene expression levels varying depending on the plant species, the herbivore, and the duration and intensity of the attack. The following tables summarize quantitative data from studies on this compound induction.

Table 1: Herbivore-Induced Expression of this compound Synthase (NES) Genes in Alternanthera philoxeroides

| Treatment | Time after Treatment | Relative NES Gene Expression (Fold Change vs. Control) |

| Agasicles hygrophila feeding | 1 h | ~3.5 |

| Agasicles hygrophila feeding | 2 h | ~4.2 |

| Agasicles hygrophila feeding | 4 h | ~3.8 |

| Agasicles hygrophila feeding | 8 h | ~2.5 |

| Mechanical Wounding | 1 h | ~2.0 |

| Mechanical Wounding | 2 h | ~2.8 |

| Mechanical Wounding | 4 h | ~2.2 |

| Mechanical Wounding | 8 h | ~1.5 |

Data adapted from a study on Alternanthera philoxeroides, showing that feeding by the herbivore Agasicles hygrophila induces a more rapid and intense expression of this compound synthase genes compared to mechanical wounding alone.[2][3][4]

Table 2: Relative Emission of this compound from Black Poplar (Populus nigra) in Response to Different Herbivores

| Herbivore Species | Herbivore Instar | Relative this compound Emission Abundance |

| Lymantria dispar (Generalist) | 5th | High |

| Laothoe populi (Specialist) | 5th | Low |

| L. dispar and L. populi (Combined) | 5th | Moderate |

Data from a study on Populus nigra, indicating that the identity of the herbivore significantly influences the amount of this compound emitted.[5]

Signaling Pathways for this compound Induction

The production of this compound upon herbivore attack is not a simple reflex but is orchestrated by a complex signaling cascade initiated by the recognition of herbivore-associated cues. This network involves the interplay of phytohormones, protein kinases, and transcription factors.

At the forefront of this response is the jasmonic acid (JA) pathway . Mechanical damage and elicitors in the herbivore's oral secretions trigger the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This hormonal surge acts as a master switch, activating downstream defense responses.[6][7]

The signaling cascade further involves the activation of Mitogen-Activated Protein Kinases (MAPKs) . Specifically, Salicylic Acid-Induced Protein Kinase (SIPK) and Wound-Induced Protein Kinase (WIPK) are rapidly activated upon wounding and perception of herbivore elicitors.[6] These kinases play a crucial role in relaying the defense signal.

Ultimately, these signaling events lead to the activation of WRKY transcription factors . These proteins bind to specific promoter regions of defense-related genes, including those encoding terpene synthases. The upregulation of CsMAPK and CsWRKY3 in tea plants exposed to (E)-nerolidol suggests a positive feedback loop where the presence of this compound itself can prime the plant for further defense.[8] This intricate signaling network ensures a rapid and robust production of this compound and other defensive volatiles precisely when and where they are needed.

Experimental Protocols

The study of this compound as an HIPV requires precise and reliable methodologies for volatile collection, separation, and identification. Below are detailed protocols for key experiments.

Headspace Volatile Collection from Herbivore-Damaged Plants

This protocol describes the dynamic headspace collection of volatiles from plants subjected to herbivory.

Materials:

-

Live plant material

-

Herbivorous insects (e.g., Spodoptera littoralis larvae)

-

Glass collection chamber or oven bag

-

Volatile collection traps (glass tubes packed with an adsorbent like Porapak Q or Tenax TA)

-

Vacuum pump

-

Flow meter

-

Purified air source (e.g., charcoal-filtered)

Procedure:

-

Place the plant (or a single leaf) inside the collection chamber. For larger plants, an oven bag can be carefully sealed around a branch.

-

Introduce the herbivorous insects to the plant material within the chamber.

-

Connect the chamber to the purified air source at the inlet and the volatile collection trap at the outlet. The outlet of the trap is connected to the vacuum pump.

-

Draw purified air through the chamber at a constant flow rate (e.g., 100-200 mL/min), controlled by the flow meter.

-

Collect volatiles onto the adsorbent trap for a specified duration (e.g., 4-8 hours).

-

After collection, remove the trap and elute the collected volatiles with a suitable solvent (e.g., 150 µL of dichloromethane or hexane). The eluate is then ready for GC-MS analysis.

-

For quantification, an internal standard (e.g., n-octane or nonyl acetate) can be added to the eluate.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free alternative for extracting volatiles.

Materials:

-

Plant material in a sealed vial

-

SPME fiber holder and fiber (e.g., 75 µm CAR/PDMS or 65 µm PDMS/DVB)

-

Heating block or water bath

Procedure:

-

Place a known amount of herbivore-damaged plant material into a headspace vial and seal it.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis. Desorption temperatures typically range from 250-280°C.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the parameters for the quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm)[10]

GC Conditions:

-

Injector Temperature: 220-250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 40°C/min to 220°C

-

Hold at 220°C for 2 minutes[10]

-

-

Transfer Line Temperature: 280°C

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

-

Ion Source Temperature: 200-230°C

-

Quantification: Use selected ion monitoring (SIM) for characteristic this compound ions (e.g., m/z 93, 121, 136). Farnesol can be used as an internal standard for improved quantification.[10]

Conclusion

This compound stands out as a multifaceted player in the complex drama of plant-herbivore interactions. Its induction is a finely tuned process, regulated by a sophisticated signaling network that allows plants to respond effectively to the threat of herbivory. As a precursor to other important defense volatiles and a signal in its own right, this compound is a critical component of a plant's indirect defense strategy. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricacies of this compound's role in chemical ecology. A deeper understanding of these mechanisms holds promise for the development of novel, environmentally friendly strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Agasicles hygrophila attack increases this compound synthase gene expression in Alternanthera philoxeroides, facilitating host finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agasicles hygrophila attack increases this compound synthase gene expression in Alternanthera philoxeroides, facilitating host finding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The timing of herbivore-induced volatile emission in black poplar (Populus nigra) and the influence of herbivore age and identity affect the value of individual volatiles as cues for herbivore enemies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK signaling – a key element in plant defense response to insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.uc.edu [journals.uc.edu]

- 10. Quantification of this compound in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Potency of Nerolidol: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of nerolidol, a naturally occurring sesquiterpene alcohol found in various plants.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's therapeutic potential.

This compound has demonstrated significant promise in mitigating oxidative stress and inflammation through its influence on key cellular signaling pathways.[4][5][6] Its ability to scavenge free radicals, enhance endogenous antioxidant defenses, and suppress pro-inflammatory mediators underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases.[4][5][7]

Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various free radicals, including the hydroxyl radical.[8] This activity helps to mitigate cellular damage caused by oxidative stress.

Upregulation of Endogenous Antioxidant Enzymes

A crucial aspect of this compound's antioxidant capacity lies in its ability to activate the Nrf2 signaling pathway.[1][4][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of several critical antioxidant enzymes.[1][4]

This compound has been observed to significantly increase the activity of key antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[1][4][10]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[1][4][10]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[10][11]

-

Heme Oxygenase-1 (HO-1): An inducible enzyme with antioxidant and anti-inflammatory properties.[1][4]

The following diagram illustrates the Nrf2-mediated antioxidant response activated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Mitigates Colonic Inflammation: An Experimental Study Using both In Vivo and In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]